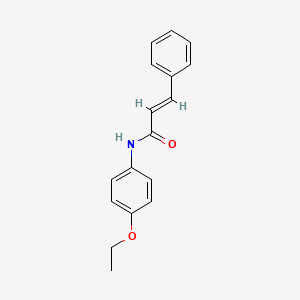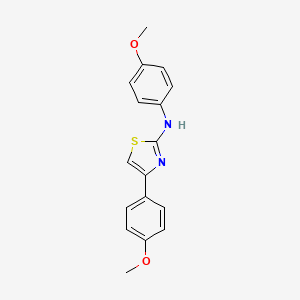![molecular formula C13H13N5O2 B5669336 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pteridines, including compounds structurally similar to 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione, often involves condensation reactions, starting from simple pyrimidines or similar heterocyclic compounds. For example, substituted benzimidazo[2,1-h]pteridine-2,4-diones have been synthesized by condensing 2-(alkyl-aminomethyl)benzimidazole dihydrochlorides with 5-bromobarbituric acid, highlighting a general approach to synthesizing complex pteridines through stepwise heterocyclic condensation and cyclization reactions (Gakhar, Sachdev, & Gupta, 1984).
Molecular Structure Analysis
The molecular structure of pteridine derivatives is characterized by the arrangement of nitrogen and carbon atoms in a bicyclic system. A study on the structure of 1,3,9-trimethylalloxazine, a compound related to the pteridine family, revealed a flat molecular configuration with the three rings being coplanar within a small deviation. Such structural information is crucial for understanding the chemical behavior and reactivity of these compounds (Ertan & Kozioł, 1993).
Chemical Reactions and Properties
Pteridines undergo various chemical reactions, including oxidation and reactions with nucleophiles. For instance, the oxidation of 6- and 7-hydroxy-2-thiolumazines has been explored, leading to products such as pteridine-4,7-dione-2-sulfinate, which illustrates the chemical versatility of pteridine derivatives under oxidative conditions (Bartke & Pfleiderer, 1989).
Propiedades
IUPAC Name |
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-6-4-8-9(5-7(6)14)16-11-10(15-8)12(19)18(3)13(20)17(11)2/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPSLQSYHKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)


![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)


![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669344.png)
![(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)